N-[4-(dimethylamino)-2-(pyrrolidin-1-yl)pyrimidin-5-yl]-2-methylbenzamide
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Overview
Description
N-[4-(dimethylamino)-2-(pyrrolidin-1-yl)pyrimidin-5-yl]-2-methylbenzamide is a complex organic compound with a unique structure that includes a pyrimidine ring substituted with dimethylamino and pyrrolidinyl groups, and a benzamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(dimethylamino)-2-(pyrrolidin-1-yl)pyrimidin-5-yl]-2-methylbenzamide typically involves multi-step organic reactions. One common approach is to start with the pyrimidine core, which is then functionalized with dimethylamino and pyrrolidinyl groups through nucleophilic substitution reactions. The final step involves the formation of the benzamide moiety through an amide coupling reaction, often using reagents like carbodiimides or coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors for better control of reaction conditions and scalability .
Chemical Reactions Analysis
Types of Reactions
N-[4-(dimethylamino)-2-(pyrrolidin-1-yl)pyrimidin-5-yl]-2-methylbenzamide can undergo various chemical reactions, including:
Oxidation: The dimethylamino group can be oxidized to form N-oxide derivatives.
Reduction: The pyrimidine ring can be reduced under specific conditions to yield dihydropyrimidine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyrimidine ring.
Common Reagents and Conditions
Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions include N-oxide derivatives, dihydropyrimidine derivatives, and various substituted pyrimidine compounds .
Scientific Research Applications
N-[4-(dimethylamino)-2-(pyrrolidin-1-yl)pyrimidin-5-yl]-2-methylbenzamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of N-[4-(dimethylamino)-2-(pyrrolidin-1-yl)pyrimidin-5-yl]-2-methylbenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The dimethylamino and pyrrolidinyl groups can enhance binding affinity and specificity, while the benzamide moiety can contribute to the overall stability and solubility of the compound. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- N-(4-(dimethylamino)-2-(pyrrolidin-1-yl)pyrimidin-5-yl)-benzamide
- N-(4-(dimethylamino)-2-(pyrrolidin-1-yl)pyrimidin-5-yl)-2-ethylbenzamide
Uniqueness
N-[4-(dimethylamino)-2-(pyrrolidin-1-yl)pyrimidin-5-yl]-2-methylbenzamide is unique due to the specific combination of functional groups that confer distinct chemical and biological properties. The presence of the dimethylamino group enhances its solubility and reactivity, while the pyrrolidinyl group can improve binding interactions with biological targets. The benzamide moiety adds to the compound’s stability and potential for further functionalization .
Properties
IUPAC Name |
N-[4-(dimethylamino)-2-pyrrolidin-1-ylpyrimidin-5-yl]-2-methylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N5O/c1-13-8-4-5-9-14(13)17(24)20-15-12-19-18(21-16(15)22(2)3)23-10-6-7-11-23/h4-5,8-9,12H,6-7,10-11H2,1-3H3,(H,20,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WSOKUHQQXUCUJP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(=O)NC2=CN=C(N=C2N(C)C)N3CCCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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